molecular formula C22H19N3O5S B11592211 benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11592211
M. Wt: 437.5 g/mol
InChI Key: HFSFOKYYYAENHW-UHFFFAOYSA-N
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Description

Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with a 2-nitrophenyl group at position 6, a methyl group at position 8, and a benzyl ester at position 5. This structure combines a bicyclic system with electron-withdrawing (nitro) and lipophilic (benzyl ester) substituents, which may influence its physicochemical properties and biological activity.

Synthetic routes for similar compounds involve cyclization reactions, as seen in the preparation of ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate via hydroxypropylsulfanyl intermediates , or through regioselective cyclization confirmed by HMBC and X-ray crystallography . The nitro group’s position (2-nitro vs. 3-nitro) and ester substituents (benzyl vs. ethyl/isopropyl) are critical variables affecting reactivity and bioactivity.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H19N3O5S/c1-14-19(21(27)30-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)25(28)29)24-18(26)11-12-31-22(24)23-14/h2-10,20H,11-13H2,1H3

InChI Key

HFSFOKYYYAENHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable thiazine precursor, followed by nitration and subsequent cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic pathways and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrimido-Thiazine Core

The substituent at position 6 of the pyrimido-thiazine scaffold significantly alters electronic and steric properties. Key analogs include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight CAS Number Source
Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-chlorophenyl C₂₂H₁₉ClN₂O₃S 426.915 372503-94-1
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 5-bromo-2-methoxyphenyl C₂₃H₂₁BrN₂O₄S 501.403 609795-86-0
Ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-nitrophenyl C₁₉H₂₀N₃O₅S 418.10 (calc.) N/A
  • 2-Nitrophenyl vs. This may reduce binding affinity in enzyme assays, as seen in PfDHODH inhibitors where meta-substitution (3-nitro) is common .
  • Halogen vs. Nitro Groups : The 4-chlorophenyl analog exhibits lower molecular weight and distinct electronic properties (σ⁻ inductive effect vs. nitro’s resonance withdrawal), which could modulate solubility and target interactions.

Ester Group Modifications

The ester moiety at position 7 influences lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight Notable Properties Source
Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Benzyl ~442.45 (calc.) High lipophilicity; slow hydrolysis Target
Ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Ethyl 418.10 Enhanced solubility; faster metabolism
Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Isopropyl ~424.44 (calc.) Intermediate lipophilicity
  • Benzyl Esters : The target compound’s benzyl ester enhances membrane permeability but may reduce aqueous solubility, a trade-off observed in prodrug design .
  • Ethyl/Isopropyl Esters : Smaller esters improve solubility, as seen in ethyl derivatives , but may shorten half-life due to esterase-mediated cleavage.

Structural Analogues in Drug Discovery

  • PfDHODH Inhibitors: Pyrimido-thiazines with nitro or halogen substituents show antimalarial activity. For example, DSM265 (a triazolopyrimidine) and DPBI derivatives inhibit PfDHODH at nanomolar concentrations. The target compound’s nitro group may mimic DSM265’s binding to the ubiquinone site .
  • Synthetic Intermediates : Methylthio groups at position 8 (e.g., 8-(methylthio)-6-oxo-4-phenyl derivatives ) act as leaving groups, enabling nucleophilic substitution for further derivatization.

Research Findings and Implications

Ester Groups Dictate Pharmacokinetics : Benzyl esters favor CNS penetration, while ethyl/isopropyl esters are preferable for systemic applications requiring rapid clearance .

Synthetic Flexibility : The pyrimido-thiazine core supports diverse substitutions, enabling structure-activity relationship (SAR) studies for optimizing antimalarial or anticancer activity .

Biological Activity

Benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido-thiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 436.5 g/mol. The compound features a fused pyrimidine and thiazine ring system, which contributes to its biological properties.

Property Value
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
IUPAC NameThis compound
InChI KeyQTJXAPFLMSVBNN-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased antibacterial effects.

Anticancer Activity

Studies have highlighted the anticancer potential of thiazine derivatives. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, compounds similar to benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo have been shown to activate apoptotic pathways in various cancer cell lines.

Anti-inflammatory Effects

Benzothiazine derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial in developing treatments for chronic inflammatory diseases.

The biological activity of benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The binding affinity and specificity to these targets can dictate the compound's pharmacological profile.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to benzyl 8-methyl-6-(2-nitrophenyl)-4-oxo exhibited notable inhibition zones compared to controls .
  • Cancer Cell Line Study : Research on the cytotoxic effects of thiazine derivatives on human breast cancer cells demonstrated that certain modifications led to enhanced cell death rates. The study concluded that the incorporation of nitro groups significantly improved anticancer activity .

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